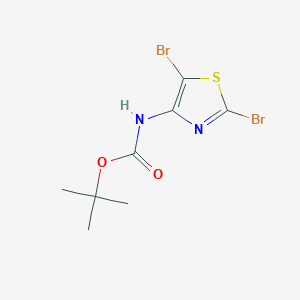
5-(4-Methoxy-1-naphthyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-1-naphthyl)pentanoic Acid is an organic compound with the molecular formula C16H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-1-naphthol.
Alkylation: The naphthol undergoes alkylation with a suitable alkyl halide to introduce the pentanoic acid chain.
Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 5-(4-Hydroxy-1-naphthyl)pentanoic Acid.
Reduction: 5-(4-Methoxy-1-naphthyl)pentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxy-phenyl)pentanoic Acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
5-(4-Hydroxy-1-naphthyl)pentanoic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxy-1-naphthyl)pentanoic Acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H18O3 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
5-(4-methoxynaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H18O3/c1-19-15-11-10-12(6-2-5-9-16(17)18)13-7-3-4-8-14(13)15/h3-4,7-8,10-11H,2,5-6,9H2,1H3,(H,17,18) |
Clave InChI |
WSRGKEYWXKCJHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)









